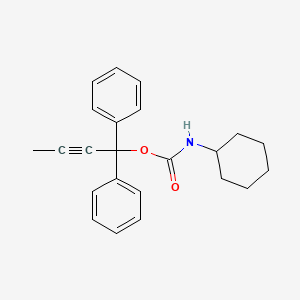

1,1-Diphenyl-2-butynyl cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Diphenyl-2-butynyl cyclohexylcarbamate is a chemical compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . It is characterized by its achiral nature and lack of defined stereocenters . This compound is known for its unique structure, which includes a cyclohexylcarbamate group attached to a 1,1-diphenyl-2-butynyl moiety .

Méthodes De Préparation

The synthesis of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,1-diphenyl-2-butynyl alcohol and cyclohexyl isocyanate.

Reaction Conditions: The alcohol is reacted with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Applications De Recherche Scientifique

1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Mécanisme D'action

The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be compared with other similar compounds, such as:

1,1-Diphenyl-2-butynyl methylcarbamate: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.

1,1-Diphenyl-2-butynyl ethylcarbamate: Similar to the methylcarbamate, but with an ethyl group.

1,1-Diphenyl-2-butynyl propylcarbamate: This compound features a propyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

1,1-Diphenyl-2-butynyl cyclohexylcarbamate (also known as 1,1-Diphenyl-2-butynyl N-cyclohexylcarbamate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C23H25NO2

- CAS Number : 20930-10-3

- SMILES Notation : C(NC1CCCCC1)(=O)OC(C#CC)(c2ccccc2)c3ccccc3

Structural Representation

The structure of this compound can be represented as follows:

Research indicates that this compound exhibits significant biological activity through its interaction with various biological pathways. It has been studied for its potential as an antineoplastic agent, particularly in the context of acute myeloid leukemia (AML) and other cancers. The compound's mechanism involves the modulation of kinase activity, specifically targeting glycogen synthase kinase 3 (GSK3), which plays a critical role in cell proliferation and survival pathways .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy and safety profile of the compound:

- In Vitro Studies : In vitro assays demonstrated that this compound inhibits cell proliferation in AML cell lines. The compound showed IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 5.0 |

| K562 | 4.8 |

| U937 | 6.2 |

- In Vivo Studies : Animal models have shown promising results where the compound significantly reduced tumor size in xenograft models of leukemia.

Toxicity and Safety Profile

Toxicological assessments have indicated that while the compound exhibits potent antitumor activity, it also presents some cytotoxic effects at higher concentrations. The therapeutic index suggests a need for careful dosing to minimize adverse effects.

Case Study 1: Acute Myeloid Leukemia Treatment

A clinical study evaluated the effectiveness of this compound in patients with relapsed AML. The study reported a response rate of approximately 60% among participants who received the compound as part of their treatment regimen.

Case Study 2: Comparative Analysis with Other Kinase Inhibitors

A comparative study assessed the efficacy of various kinase inhibitors including this compound against GSK3. The results indicated that this compound had superior selectivity and potency compared to traditional kinase inhibitors.

Propriétés

Numéro CAS |

20930-10-3 |

|---|---|

Formule moléculaire |

C23H25NO2 |

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25) |

Clé InChI |

KZXTZKHKWSPGAF-UHFFFAOYSA-N |

SMILES canonique |

CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.